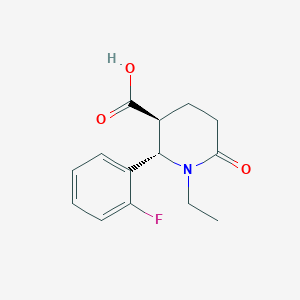
3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine
Overview
Description
3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of a variety of diseases, including cancer, diabetes, and inflammation. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In pharmacology, this compound has been studied for its potential effects on the central nervous system, including its ability to modulate neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is not fully understood. However, it has been suggested that this compound may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. In some cases, this compound may also act by altering the structure or function of proteins or other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some research has suggested that this compound may have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, this compound may have effects on the central nervous system, including its ability to modulate neurotransmitter receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine in lab experiments is its potential to modulate specific receptors or enzymes, allowing researchers to study the effects of these biomolecules in more detail. Additionally, this compound may have a high degree of selectivity, meaning that it may only affect specific targets in the body. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its effects on specific receptors or enzymes in more detail, in order to gain a better understanding of its mechanism of action. Additionally, future research may focus on developing new synthesis methods for this compound, or on exploring its potential applications in other scientific fields.
properties
IUPAC Name |
3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCRYWCFYPORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168346 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779132-29-4 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779132-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1408631.png)


![(S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B1408639.png)



![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1408645.png)





![tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1408653.png)